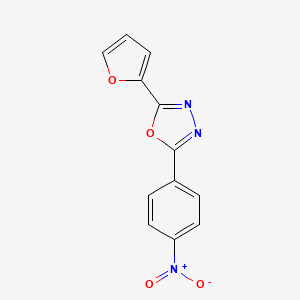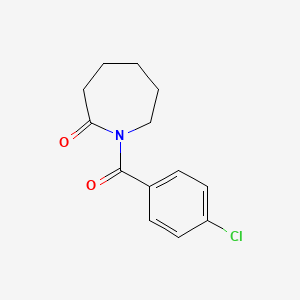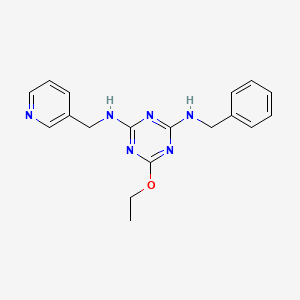methanone](/img/structure/B5506318.png)
[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multi-step chemical processes, including cyclization reactions, amidoalkylation, and the use of commercial reagents. For instance, a derivative was synthesized through a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol via Povarov cycloaddition reaction/N-furoylation processes, showcasing the complexity and versatility of synthetic methods applicable to this class of compounds (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by sophisticated techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data. These techniques confirm the structure of synthesized compounds and help in understanding the stereochemistry and electronic properties essential for their potential applications. The structural elucidation of a new benzylisoquinoline alkaloid, for example, utilized 1D- and 2D-NMR, UV, IR, and HRESIMS, providing a comprehensive view of the compound's molecular framework (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
Chemical properties of these compounds include their ability to participate in various chemical reactions, such as intramolecular rearrangements under UV light, indicating a broad substrate scope and high atom efficiency. This reactivity is essential for modifying the chemical structure to enhance biological activity or to introduce functional groups for material science applications (Jing et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be determined through standard laboratory techniques. These properties are crucial for determining the compound's suitability for various applications, such as pharmaceuticals, where solubility and bioavailability are critical considerations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are vital for understanding the compound's potential use in synthetic pathways and its behavior in biological systems. Studies on related compounds have shown diverse chemical reactivity, highlighting the importance of detailed chemical property analysis for this class of compounds.
Wissenschaftliche Forschungsanwendungen
Methanol and Formate Kinetics
Research on the kinetics of methanol and its metabolites, such as formate, provides insights into the treatment of methanol poisoning. A study on serum methanol kinetics in patients treated with bicarbonate and fomepizole, a potent inhibitor of alcohol dehydrogenase, highlights the clinical approach to managing methanol poisoning. This research is crucial for understanding the metabolic pathways involved in methanol toxicity and developing effective treatments (Hovda et al., 2005).
Disposition and Metabolism of Pharmaceutical Compounds
Studies on the disposition and metabolism of pharmaceutical compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, contribute to the field of drug development and pharmacokinetics. Such research helps in understanding how drugs are processed in the human body, including their absorption, distribution, metabolism, and excretion, leading to safer and more effective therapeutic options (Renzulli et al., 2011).
Metabolic Pathways in Drug Metabolism
Exploring the metabolic pathways and identifying multiple metabolites of drugs, such as almorexant, a dual orexin receptor antagonist, sheds light on the complexity of drug metabolism in humans. This type of research is vital for predicting drug interactions, optimizing dosing regimens, and minimizing adverse effects, enhancing drug safety and efficacy (Dingemanse et al., 2013).
Toxicological Investigations
Toxicological studies, such as those investigating the effects of methanol poisoning, contribute to the understanding of the toxic effects of various substances and the development of effective antidotes. Research in this area is crucial for public health, offering insights into the prevention and treatment of poisoning incidents. Studies on the clinical and biochemical analysis of methanol poisoning cases provide valuable data for medical professionals in diagnosing and treating such conditions (Teo et al., 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c25-22(18-9-2-1-3-10-18)20-12-6-7-13-21(20)23(26)24-15-14-17-8-4-5-11-19(17)16-24/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMLJHCXCXXLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)


![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)


![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)